molecular formula C15H15N3O5S B5670443 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide CAS No. 59477-51-9

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B5670443
CAS No.: 59477-51-9
M. Wt: 349.4 g/mol
InChI Key: SOUHPRBMMNUGQE-UHFFFAOYSA-N
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Description

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a chemical compound with the molecular formula C14H15N3O6S2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a nitro group, a sulfamoyl group, and a benzamide structure, which contribute to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves the reaction of 4-nitrobenzoyl chloride with 2-(4-sulfamoylphenyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c16-24(22,23)14-7-1-11(2-8-14)9-10-17-15(19)12-3-5-13(6-4-12)18(20)21/h1-8H,9-10H2,(H,17,19)(H2,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUHPRBMMNUGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353483
Record name 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59477-51-9
Record name 4-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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